

# A Technical Guide to Methyl 3-amino-3-(pyridin-3-yl)propanoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** Methyl 3-amino-3-(pyridin-3-yl)propanoate

**Cat. No.:** B176302

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 3-amino-3-(pyridin-3-yl)propanoate** is a heterocyclic compound incorporating a pyridine ring, a common structural motif in medicinal chemistry. As a trifunctional building block, containing an amine, an ester, and a pyridine nitrogen, it holds potential for the synthesis of more complex molecules and novel pharmaceutical agents. This document provides a technical overview of its known properties, and in the absence of extensive specific data, discusses synthetic strategies and potential biological relevance based on analogous compounds.

## Chemical Identification and Properties

**Methyl 3-amino-3-(pyridin-3-yl)propanoate** exists in various forms, including as a racemate, as individual stereoisomers (enantiomers), and as various salt forms. It is crucial for researchers to note the specific form of the compound being used, as properties and biological activity can vary significantly.

Table 1: CAS Numbers for **Methyl 3-amino-3-(pyridin-3-yl)propanoate** and its Derivatives

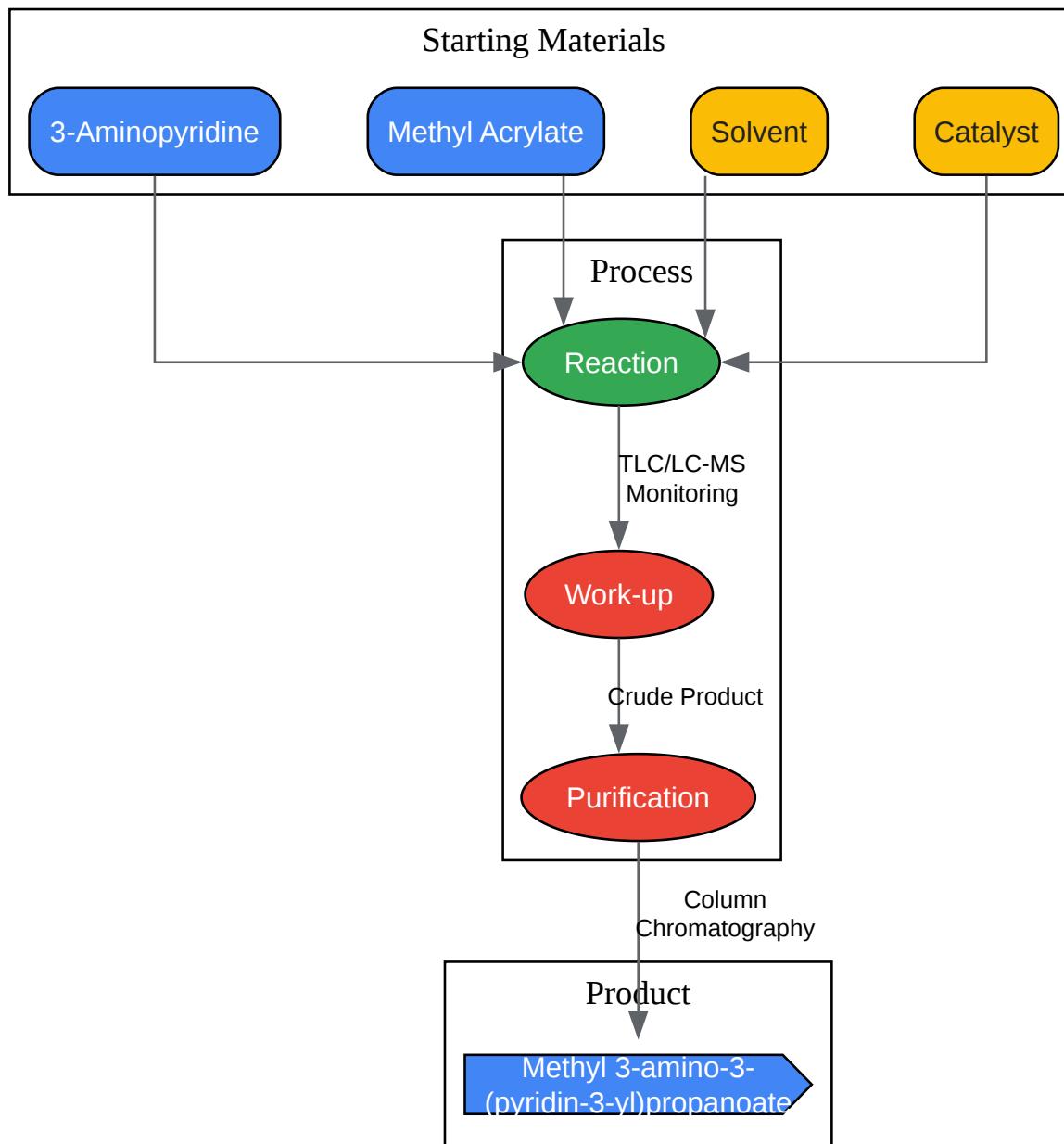
| Compound Name                                                 | CAS Number      |
|---------------------------------------------------------------|-----------------|
| Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate                | 198959-53-4[1]  |
| Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride       | 1056021-66-9[2] |
| (S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride | 198959-36-3[3]  |
| Methyl (R)-3-amino-3-(pyridin-3-yl)propanoate hydrochloride   | 1311254-89-3[4] |

Table 2: Computed Physicochemical Properties

Note: Experimental data for the parent compound is not readily available. The following are computed properties for the neutral form of **Methyl 3-amino-3-(pyridin-3-yl)propanoate**.

| Property                       | Value                                                        |
|--------------------------------|--------------------------------------------------------------|
| Molecular Formula              | C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> |
| Molecular Weight               | 180.20 g/mol                                                 |
| XLogP3                         | 0.3                                                          |
| Hydrogen Bond Donor Count      | 1                                                            |
| Hydrogen Bond Acceptor Count   | 3                                                            |
| Rotatable Bond Count           | 4                                                            |
| Exact Mass                     | 180.089877 g/mol                                             |
| Topological Polar Surface Area | 66.4 Å <sup>2</sup>                                          |

## Synthesis and Experimental Protocols


While a specific, detailed experimental protocol for the synthesis of **Methyl 3-amino-3-(pyridin-3-yl)propanoate** is not widely published, a plausible and common synthetic route for

related  $\beta$ -amino esters is the aza-Michael addition. This reaction involves the conjugate addition of an amine to an  $\alpha,\beta$ -unsaturated carbonyl compound.

#### Hypothetical Experimental Protocol: Aza-Michael Addition

The following protocol is a representative example based on the synthesis of analogous compounds and should be adapted and optimized for specific laboratory conditions.

- **Reaction Setup:** In a round-bottom flask, dissolve 3-aminopyridine (1 equivalent) in a suitable solvent such as methanol or ethanol.
- **Addition of Acrylate:** To the stirred solution, add methyl acrylate (1.1 equivalents) dropwise at room temperature.
- **Catalysis (Optional):** A Lewis or Brønsted acid catalyst can be employed to facilitate the reaction. For instance, a catalytic amount of a Lewis acid like ytterbium(III) triflate or a Brønsted acid like acetic acid may be added.
- **Reaction Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or gently heated to 40-50°C for several hours to overnight.
- **Work-up:** Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed with water and brine.
- **Purification:** The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is typically achieved by flash column chromatography on silica gel to yield the pure **Methyl 3-amino-3-(pyridin-3-yl)propanoate**.



[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for the synthesis of **Methyl 3-amino-3-(pyridin-3-yl)propanoate**.

## Biological Activity and Drug Development Context

There is currently no specific, publicly available data detailing the biological activity or an established role in signaling pathways for **Methyl 3-amino-3-(pyridin-3-yl)propanoate**.

However, the pyridine moiety is a well-established pharmacophore present in numerous approved drugs. Molecules containing the pyridin-3-yl group are of interest in drug discovery, with examples including Vonoprazan, a potassium-competitive acid blocker.[\[5\]](#)

The structural class of amino acid esters and their derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical agents. They are often used as starting materials for the generation of peptidomimetics, heterocyclic scaffolds, and other complex molecular architectures. For instance, related pyridine-containing compounds have been investigated for a range of biological activities, including anticancer and antimicrobial properties.

Given its structure, **Methyl 3-amino-3-(pyridin-3-yl)propanoate** could serve as a valuable intermediate in a drug discovery program. The primary amine allows for amide bond formation or reductive amination, the ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups, and the pyridine nitrogen can be involved in hydrogen bonding or salt formation.



[Click to download full resolution via product page](#)

Caption: Role of a chemical building block in a typical drug discovery pipeline.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl 3-(pyridin-2-ylamino)propanoate 55364-85-7 [sigmaaldrich.com]

- 2. methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride | 1056021-66-9  
[chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to Methyl 3-amino-3-(pyridin-3-yl)propanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176302#cas-number-for-methyl-3-amino-3-pyridin-3-yl-propanoate]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)